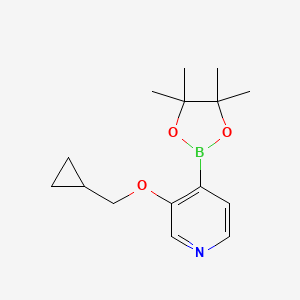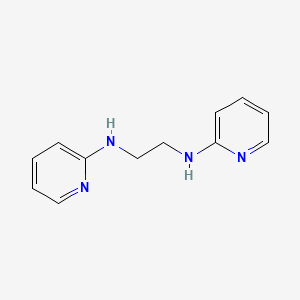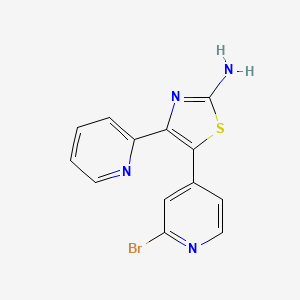
5-(2-Bromopyridin-4-yl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the halogen-metal exchange reaction followed by borylation . Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . These reactions are usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(2-Bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. Typical conditions involve the use of solvents like toluene or ethyl acetate and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while cyclization reactions can produce fused ring systems.
科学研究应用
5-(2-Bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 5-(2-bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain bromine and pyridine rings, making them structurally related.
Uniqueness
5-(2-Bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
446852-67-1 |
|---|---|
分子式 |
C13H9BrN4S |
分子量 |
333.21 g/mol |
IUPAC 名称 |
5-(2-bromopyridin-4-yl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H9BrN4S/c14-10-7-8(4-6-17-10)12-11(18-13(15)19-12)9-3-1-2-5-16-9/h1-7H,(H2,15,18) |
InChI 键 |
HGNHHZJYDDYVRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


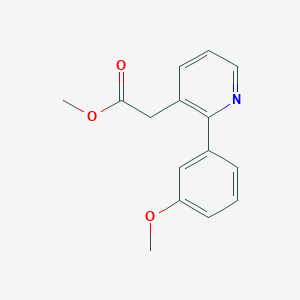
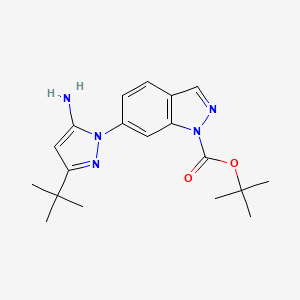
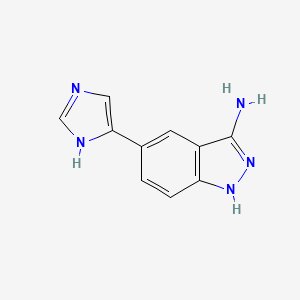
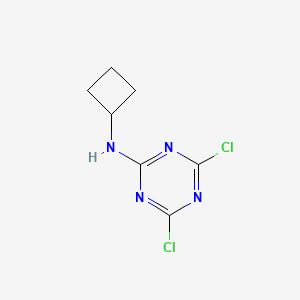
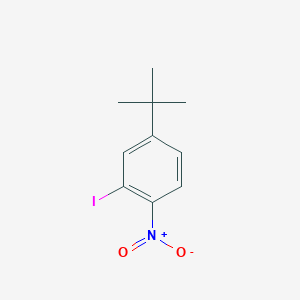
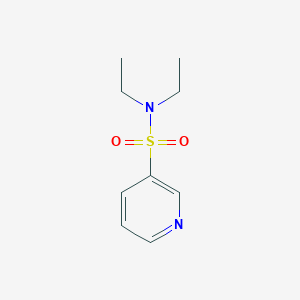
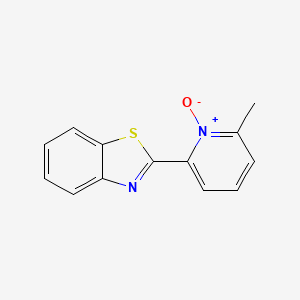
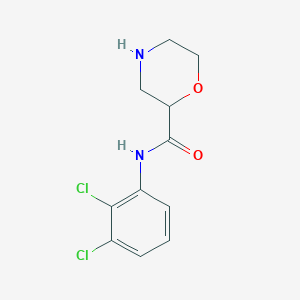
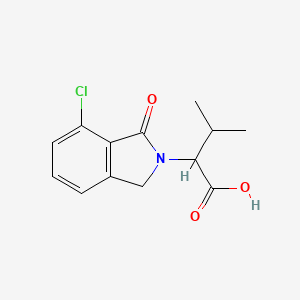
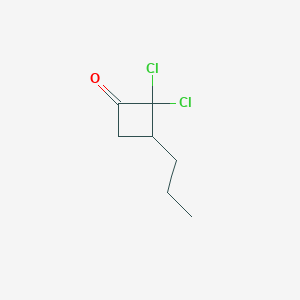
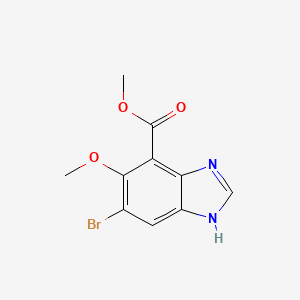
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
